octyldimethyl p-aminobenzoic acid

描述

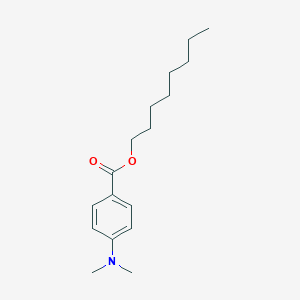

octyldimethyl p-aminobenzoic acid: is an organic compound with the molecular formula C17H27NO2. It is a derivative of 4-aminobenzoic acid, where the benzene ring is substituted with an octyl group and two methyl groups. This compound is commonly used in the cosmetic industry as a sunscreen agent due to its ability to absorb ultraviolet (UV) radiation, particularly in the UVB range .

准备方法

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of octyl dimethyl 4-aminobenzoic acid typically begins with 4-aminobenzoic acid.

Methylation: The methyl groups are introduced via a methylation reaction using methyl iodide and a strong base like sodium hydride.

Reaction Conditions: These reactions are generally carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods: In industrial settings, the production of octyl dimethyl 4-aminobenzoic acid involves similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .

化学反应分析

Types of Reactions:

Oxidation: octyldimethyl p-aminobenzoic acid can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Amines or alcohols.

Substitution: Halogenated derivatives.

科学研究应用

UV Protection in Sunscreens

OD-PABA is prominently used in sunscreen formulations to protect the skin from UV radiation. It absorbs both UV-A and UV-B rays, thus preventing sunburn and reducing the risk of skin cancer . The FDA has approved its use in over-the-counter sunscreen products at concentrations up to 8% .

Table 1: Regulatory Approval and Usage Concentrations of OD-PABA

| Regulatory Body | Maximum Concentration | Applications |

|---|---|---|

| FDA | 8% | Sunscreens, shampoos, cosmetics |

| EU | 10% | Sunscreens, skincare products |

Cytotoxicity Studies

Recent studies have investigated the cytotoxic effects of OD-PABA and its photoproducts. Research indicates that OD-PABA exhibits cytotoxicity at concentrations as low as 1 mM, with photolysis products showing even greater toxicity . This raises concerns about the safety of OD-PABA when exposed to sunlight, as it may lead to the formation of harmful byproducts.

Table 2: Cytotoxicity Findings for OD-PABA

| Compound | EC50 Value (mM) | Notes |

|---|---|---|

| Octyldimethyl PABA | 1.0 | Demonstrated cytotoxic effects |

| Photolysate of OD-PABA | 0.71 (+/- 0.02) | Higher toxicity compared to parent compound |

Environmental Impact and Safety Concerns

The environmental impact of OD-PABA is also under scrutiny due to its widespread use in personal care products. Studies suggest that organic UV filters like OD-PABA can enter aquatic ecosystems through wastewater effluents, potentially disrupting endocrine systems in marine life .

Toxicological Studies

Animal studies have shown that high concentrations of OD-PABA may lead to reproductive toxicity and other adverse effects . For instance, a study indicated significant testicular atrophy in male rats administered high doses of OD-PABA . These findings necessitate careful consideration regarding the concentration limits in consumer products.

Case Study: Skin Sensitization Testing

A clinical study involving patch tests with OD-PABA found no significant skin sensitization among participants, suggesting that it may be safe for topical application at recommended concentrations . However, caution is advised due to potential cross-reactivity with other compounds.

Case Study: Photobiological Properties

Research has demonstrated that while OD-PABA effectively absorbs UV radiation, it may also cause indirect DNA damage upon photodegradation . This dual effect highlights the need for further investigation into its long-term safety profile.

作用机制

UV Absorption: octyldimethyl p-aminobenzoic acid absorbs UVB radiation (290-320 nm) by converting the absorbed energy into heat, thus preventing the radiation from penetrating the skin and causing damage .

Molecular Targets and Pathways:

- The compound primarily targets UVB radiation, protecting the skin from sunburn and other UV-induced damage.

- It does not significantly affect UVA radiation, which requires additional UV filters for comprehensive protection .

相似化合物的比较

4-Aminobenzoic acid (PABA): A parent compound with similar UV-absorbing properties but lacks the octyl and methyl substitutions.

Ethylhexyl 4-dimethylaminobenzoate (Padimate O): Another UV filter with similar applications but different structural modifications.

Uniqueness:

生物活性

Octyldimethyl p-aminobenzoic acid (OD-PABA) is a chemical compound commonly used in sunscreen formulations due to its ultraviolet (UV) filtering properties. This article explores the biological activity of OD-PABA, focusing on its potential estrogenic effects, stability under UV exposure, and interactions with biological systems.

Overview of OD-PABA

OD-PABA is a derivative of para-aminobenzoic acid (PABA), which is known for its ability to absorb UV radiation. PABA itself has been utilized in various applications, primarily as a sunscreen agent, and is recognized for its role in blocking harmful UV rays from penetrating the skin . The structural modification of PABA into OD-PABA enhances its efficacy as a UV filter, making it a popular choice in cosmetic formulations.

Biological Activity and Estrogenic Effects

Recent studies have investigated the biological activity of OD-PABA, particularly its estrogenic potential. A significant study assessed the effects of various UV filters, including OD-PABA, on cell proliferation in MCF-7 breast cancer cells, which are sensitive to estrogen. The results indicated that OD-PABA caused a maximal increase in cell count by approximately 55.54% compared to the control, with an effective concentration (EC50) of 2.63 mM . This suggests that while OD-PABA exhibits some level of estrogenic activity, it is less potent than other compounds like octyl-methoxycinnamate (OMC) and 4-methyl-benzylidene camphor (4-MBC).

Table 1: Estrogenic Activity of Selected UV Filters

| Compound | Maximal Cell Count Increase (% of E2) | EC50 (mM) |

|---|---|---|

| E2 | 100 | 1.22 |

| Bp-3 | 95.09 | 3.73 |

| 4-MBC | 87.66 | 3.02 |

| OMC | 77.18 | 2.37 |

| OD-PABA | 55.54 | 2.63 |

| HMS | 79.65 | 1.56 |

| B-MDM | 13.27 | inactive |

This table summarizes the comparative estrogenic activities of various UV filters tested against MCF-7 cells, highlighting OD-PABA's position within this context.

Stability and Photodegradation

The stability of OD-PABA under UV radiation has also been a focus of research. Studies indicate that OD-PABA can undergo photodegradation when exposed to UV light, which may affect its efficacy as a sunscreen agent . The degradation products formed under such conditions may possess different biological activities compared to the parent compound.

Case Study: Photostability Under UV Exposure

A study examined the stability of OD-PABA in water samples subjected to UV radiation and sodium hypochlorite treatment. The findings revealed that while OD-PABA initially maintained its structure, prolonged exposure led to significant degradation, resulting in reduced effectiveness as a UV filter . This emphasizes the need for formulations that enhance the stability of OD-PABA when used in sunscreens.

Interactions with Biological Systems

Research has shown that OD-PABA interacts with various biological systems beyond mere UV filtration. For instance, studies have indicated that exposure to OD-PABA may influence hormonal pathways in aquatic organisms, raising concerns about its environmental impact and potential endocrine-disrupting effects .

Table 2: Summary of Biological Interactions

| Interaction Type | Effect |

|---|---|

| Estrogen Receptor Binding | Moderate binding affinity observed |

| Thyroid Hormone Levels | No significant impact noted |

| Aquatic Toxicity | Potential endocrine disruption reported |

属性

IUPAC Name |

octyl 4-(dimethylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO2/c1-4-5-6-7-8-9-14-20-17(19)15-10-12-16(13-11-15)18(2)3/h10-13H,4-9,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAGMLECKUBJRNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C1=CC=C(C=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70207549 | |

| Record name | Octyl dimethyl 4-aminobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58817-05-3 | |

| Record name | Octyl p-dimethylaminobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58817-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl dimethyl 4-aminobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058817053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyl dimethyl 4-aminobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OCTYL DIMETHYL P-AMINOBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X64HWP88S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。